4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole
Description
4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole is a brominated heterocyclic compound featuring a thiazole core substituted with a cyclopropane ring bearing a bromomethyl group. This structural combination suggests applications in medicinal chemistry (e.g., as a pharmacophore) or organic synthesis (e.g., cross-coupling reactions).
Properties
Molecular Formula |
C8H10BrNS |
|---|---|
Molecular Weight |
232.14 g/mol |
IUPAC Name |
4-[[1-(bromomethyl)cyclopropyl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C8H10BrNS/c9-5-8(1-2-8)3-7-4-11-6-10-7/h4,6H,1-3,5H2 |
InChI Key |
WGWINOHQBPFQEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CSC=N2)CBr |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazole Ring
The initial step involves synthesizing the heterocyclic thiazole ring, which can be achieved via classical methods such as the Hantzsch synthesis or the Gewald reaction:
- Hantzsch synthesis : Condensation of α-haloketones with thiourea derivatives under reflux conditions.
- Gewald reaction : Reaction of α-cyanothioacetamides with α-ketones in the presence of sulfur and base catalysts, leading to 2-aminothiazoles, which can be further cyclized.
Introduction of the Bromomethyl Group
The bromomethyl group is introduced onto the cyclopropyl ring via halogenation of a cyclopropyl precursor:
Method : Bromination of cyclopropylmethyl derivatives using N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) under controlled temperature.
Cyclopropylmethyl precursor + NBS, AIBN, solvent (e.g., CCl4 or DMSO) → Bromomethylcyclopropyl derivativeAlternative : Direct bromination of cyclopropane derivatives using bromine in the presence of UV light or radical initiators.
Coupling of Bromomethylcyclopropyl to the Thiazole
The final step involves nucleophilic substitution or coupling reactions:
- Method : Reacting the bromomethylcyclopropyl derivative with a thiazole precursor bearing nucleophilic sites (e.g., amino or thiol groups) in the presence of bases such as potassium carbonate.
- Reaction conditions : Reflux in polar aprotic solvents like acetone or acetonitrile to facilitate SN2 substitution, yielding the target compound.
Representative Reaction Scheme
| Step | Description | Reagents & Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Thiazole ring formation | Thiourea + α-haloketone | Moderate to high yield |
| 2 | Bromination of cyclopropylmethyl precursor | N-bromosuccinimide + radical initiator | Good regioselectivity |
| 3 | Coupling to form target | Bromomethylcyclopropyl + thiazole derivative | Optimized in polar aprotic solvents |
Optimization Considerations
- Temperature Control : Bromination reactions are sensitive to temperature; typically maintained at 0–25°C to prevent over-bromination.
- Solvent Choice : Use of acetonitrile or DMSO enhances SN2 reactions.
- Catalysts : Radical initiators such as AIBN improve bromination efficiency.
- Purification : Flash chromatography with silica gel, employing solvent systems like hexane/ethyl acetate (7:3), ensures high purity.
Data Tables and Experimental Parameters
| Parameter | Typical Range | Reference/Source |
|---|---|---|
| Reaction temperature | 0–25°C | , |
| Reaction time | 4–24 hours | , |
| Solvent | Acetone, acetonitrile | , |
| Yield | 50–80% | , |
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) : Confirm the chemical structure via characteristic signals for the thiazole ring and cyclopropyl groups.
- Mass Spectrometry : Verify molecular weight consistent with the molecular formula.
- Infrared Spectroscopy : Identify functional groups such as C=N, C–Br, and heterocyclic moieties.
Chemical Reactions Analysis
Types of Reactions
4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction under appropriate conditions.
Cyclopropanation Reactions: The cyclopropyl group can be involved in cyclopropanation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted cyclopropyl thiazole derivative.
Scientific Research Applications
4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with antibacterial, antiviral, or enzyme inhibition properties.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole involves the formation of reactive intermediates, such as cyclopropylmethyl bromide anions, which can interact with various substrates to form desired products. The presence of the thiazole ring also allows for interactions with biological targets, potentially leading to enzyme inhibition or other biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole and its analogues:
Key Comparative Analysis
Steric and Electronic Effects
- Cyclopropane vs. Linear Chains : The cyclopropyl group in the target compound introduces significant ring strain, which may enhance reactivity in ring-opening or substitution reactions compared to linear-chain analogues like 5-(2-bromoethyl)-4-methyl-1,3-thiazole .
- Bromine Position : The bromomethyl group in the target compound and 2-(bromomethyl)-1,3-thiazole () offers a primary alkyl halide site for nucleophilic substitution (SN2), whereas bromoethyl or bromophenyl groups (e.g., in and ) may undergo elimination (E2) or aromatic substitution, respectively.
Heterocycle Influence
- Thiazole vs.
Thermal and Chemical Stability
- Cyclopropane rings are prone to ring-opening under acidic or oxidative conditions, whereas thiadiazoles () and aryl-substituted thiazoles () may exhibit greater thermal stability due to aromatic resonance stabilization.
Biological Activity
4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole is an organic compound characterized by its thiazole ring and a bromomethyl-substituted cyclopropyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicine and agriculture. The unique structural features of this compound suggest various mechanisms of action that contribute to its biological efficacy.
Chemical Structure and Properties
- Molecular Formula : C9H12BrNS
- Molecular Weight : Approximately 246.17 g/mol
- Structure : Contains a five-membered thiazole ring and a bromomethyl group attached to a cyclopropyl moiety.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Covalent Bond Formation : The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on proteins or nucleic acids. This property is crucial for its inhibitory effects on various biological targets.
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which could lead to the development of new therapeutic agents targeting specific diseases .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest its effectiveness against various bacterial strains and fungi. Compounds with similar thiazole structures have been noted for their ability to inhibit bacterial growth, making this compound a potential lead in drug development against pathogens.
Antiviral Activity
The compound has also been explored for its antiviral properties. Its mechanism likely involves interaction with viral proteins or nucleic acids, inhibiting their functions through covalent modification.
Study on Antimicrobial Activity
A study conducted on the antimicrobial properties of thiazole derivatives highlighted the efficacy of compounds similar to this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results:
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| This compound | 12 | Pseudomonas aeruginosa |
These results suggest that this compound may serve as a valuable candidate for further development as an antimicrobial agent.
Anticancer Activity Research
In vitro studies have evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole Derivative X | MCF-7 (breast cancer) | 5.0 |
| Thiazole Derivative Y | A549 (lung cancer) | 7.2 |
| This compound | HT-29 (colon cancer) | Ongoing |
These studies indicate the need for further exploration into the anticancer potential of this compound.
Q & A
Q. What are the common synthetic routes for 4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling reactions between cyclopropane derivatives and thiazole precursors. For example, bromomethylcyclopropane intermediates can react with thiazole-containing nucleophiles under Sonogashira or Suzuki-Miyaura cross-coupling conditions. Optimization includes solvent selection (e.g., DMF or ethanol), catalyst choice (e.g., Pd/C for hydrogenation), and temperature control (reflux vs. room temperature). Elemental analysis and spectroscopic data (e.g., H NMR) should validate purity, with discrepancies between calculated and observed values resolved via recrystallization or column chromatography .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and cyclopropane ring integrity (e.g., characteristic shifts for bromomethyl groups at δ 3.5–4.0 ppm) .
- Infrared Spectroscopy (IR) : Detection of C-Br stretching vibrations (~550–600 cm) and thiazole ring vibrations (~1600 cm) .
- Elemental Analysis : Cross-validation of experimental vs. calculated C/H/N/S percentages to assess purity .
Q. How should researchers design initial experiments to explore the reactivity of this compound in novel reactions?
- Methodological Answer : Begin with small-scale screening under controlled conditions:
- Variable Selection : Test solvents (polar vs. nonpolar), bases (e.g., KCO), and temperatures.
- Theoretical Frameworks : Use frontier molecular orbital (FMO) theory to predict reactivity at the bromomethyl or thiazole sites .
- Pilot Reactions : Employ model substrates (e.g., benzaldehyde) to assess coupling efficiency before scaling up .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and regioselectivity of this compound in complex reaction systems?
- Methodological Answer : Density Functional Theory (DFT) calculations can map transition states and activation energies for bromomethyl substitution or cyclopropane ring-opening. Reaction path search algorithms (e.g., GRRM) identify intermediates, while Hirshfeld charge analysis predicts nucleophilic/electrophilic sites. Computational results should guide experimental conditions (e.g., solvent polarity adjustments) to favor desired pathways .
Q. How can contradictions between calculated elemental compositions and experimental data be resolved during purity assessment?
- Methodological Answer : Discrepancies often arise from incomplete purification or residual solvents. Steps include:
- Repeat Analysis : Ensure consistent sample drying and instrument calibration.
- Supplementary Techniques : Use mass spectrometry (MS) to detect impurities and thermogravimetric analysis (TGA) to quantify solvent residues .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, ruling out polymorphic impurities .
Q. What methodologies enable the correlation between crystallographic data and electronic properties of this compound derivatives?
- Methodological Answer : X-ray crystallography reveals bond lengths and angles (e.g., C-Br bond distance ~1.9 Å), which can be compared with DFT-optimized geometries. Electron density maps derived from crystallography data (e.g., Hirshfeld surfaces) highlight intermolecular interactions (e.g., halogen bonding) influencing electronic behavior. Pair these with UV-Vis spectroscopy to link structural features to absorption maxima .
Q. How can factorial design principles be applied to investigate structure-activity relationships in this compound derivatives?
- Methodological Answer : Use a 2 factorial design to systematically vary substituents (e.g., aryl groups on the thiazole ring) and reaction conditions. For example:
- Variables : Substituent electronic effects (e.g., electron-withdrawing vs. donating groups), solvent polarity.
- Response Metrics : Reaction yield, biological activity (e.g., IC in enzyme assays).
Statistical analysis (ANOVA) identifies significant variables, enabling targeted synthesis of high-activity derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
